[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13449797
Molecular Formula: C18H33N3O3
Molecular Weight: 339.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H33N3O3 |
|---|---|
| Molecular Weight | 339.5 g/mol |
| IUPAC Name | tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)20-10-6-7-14(11-20)21(13-8-9-13)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3/t14?,15-/m0/s1 |
| Standard InChI Key | WTGIZGHNKKEZIR-LOACHALJSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylcarbamate, reflects its intricate structure . Key components include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle providing conformational rigidity.
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(S)-2-Amino-3-methylbutanoyl group: A chiral amino acid derivative contributing to stereospecific interactions.
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Cyclopropyl-carbamate: A strained three-membered ring fused to a carbamate ester, enhancing metabolic stability.
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tert-Butyl ester: A bulky protecting group improving solubility and delaying hydrolysis.
The molecular formula is C₁₈H₃₃N₃O₃, with a molar mass of 339.5 g/mol . The stereochemistry at the (S)-2-amino position is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₃N₃O₃ | |
| Molecular Weight | 339.5 g/mol | |
| IUPAC Name | tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylcarbamate | |
| Canonical SMILES | CC(C)C@@HN |
Three-Dimensional Conformation
The compound’s bioactivity hinges on its three-dimensional conformation. Computational models suggest that the piperidine ring adopts a chair configuration, minimizing steric strain between the cyclopropyl and tert-butyl groups . The (S)-configured amino acid side chain projects into a solvent-accessible region, facilitating interactions with biological targets .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves a multi-step sequence emphasizing stereochemical control and functional group compatibility:
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Piperidine functionalization: Introduction of the amino acid moiety via amide coupling using reagents like N,N'-dicyclohexylcarbodiimide (DCC).
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Carbamate formation: Reaction of the secondary amine with tert-butyl carbonochloridate in dichloromethane.
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Cyclopropane integration: Achieved through [2+1] cycloaddition or strain-driven ring-opening reactions.
Key Reaction Conditions
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Solvents: Anhydrous DCM or DMF to prevent hydrolysis.
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Temperature: 0–25°C for amide couplings to minimize racemization.
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Catalysts: 4-Dimethylaminopyridine (DMAP) for carbamate formation.
Challenges and Optimization
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Stereochemical purity: Chiral HPLC is required to resolve enantiomers, with typical yields of 60–70%.
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Carbamate stability: The tert-butyl group reduces hydrolysis, but prolonged exposure to moisture degrades the compound.
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Limited (<1 mg/mL) due to hydrophobic tert-butyl and cyclopropyl groups.
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LogP: Estimated at 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions (t₁/₂ = 12 h at pH 2).
Spectroscopic Characterization
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IR spectroscopy: Peaks at 1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (carbamate C-O) .
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NMR: δ 1.4 ppm (tert-butyl, 9H), δ 2.8 ppm (piperidine CH₂), δ 4.1 ppm (cyclopropane CH) .
Biological Activity and Applications
Table 2: Comparative Bioactivity of Analogues
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Cyclopropyl-carbamate A | P2Y₁ receptor | 2.0 μM | |
| Piperidine-derivative B | σ-1 receptor | 0.48 μM |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Prodrugs: Hydrolysis of the tert-butyl ester yields active carboxylic acids.
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Peptidomimetics: The amino acid moiety mimics natural peptide substrates.
Agrochemical Development
Carbamates are leveraged in insecticides, though this compound’s efficacy remains untested.
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